molecular formula C6H13Cl4N B146129 Tris(2-chloroethyl)amine hydrochloride CAS No. 817-09-4

Tris(2-chloroethyl)amine hydrochloride

Cat. No.: B146129
CAS No.: 817-09-4
M. Wt: 241.0 g/mol
InChI Key: VEAUDLLZYJVHRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(2-chloroethyl)amine hydrochloride: is an organic compound with the formula C6H12Cl3N·HCl . . This compound is a powerful vesicant, meaning it causes blistering, and has been studied for its potential use in treating certain types of cancer .

Mechanism of Action

Note

Tris(2-chloroethyl)amine is extremely toxic, damaging the eyes, skin, respiratory tract, and immune system. Its health effects develop slowly . As a questionable carcinogen, it emits toxic fumes upon decomposition . Its historical use as a chemical warfare agent underscores its potency and danger.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(2-chloroethyl)amine hydrochloride typically involves the reaction of triethanolamine with thionyl chloride. The process is as follows :

    Reactants: 29.8 g (0.20 mole) of triethanolamine, 300 mL of dichloroethane, and 51.0 mL of thionyl chloride.

    Reaction Conditions: The mixture is heated to reflux for 4 hours.

    Quenching: The reaction is quenched by adding 20 mL of methanol.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Tris(2-chloroethyl)amine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Biological Activity

Tris(2-chloroethyl)amine hydrochloride (TCEA) is a chemical compound that has garnered attention for its biological activity, particularly in the context of medicinal chemistry and toxicology. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

TCEA is synthesized through a chlorination reaction involving triethanolamine and hydrogen chloride, often using Lewis acid as a catalyst. The process is notable for its efficiency and the high purity of the final product, which is crucial for its application in pharmaceuticals and agrochemicals. The synthesis method not only provides a high yield but also minimizes environmental impact by utilizing hydrogen chloride as a byproduct from other industrial processes .

Biological Activity

1. Cytotoxicity and Anticancer Properties

TCEA has been studied for its cytotoxic effects against various cancer cell lines. Its mechanism of action primarily involves alkylation of DNA, leading to cross-linking and subsequent apoptosis in cancer cells. This property positions TCEA as a potential chemotherapeutic agent. For instance, studies have shown that TCEA can induce significant cell death in leukemia and lymphoma cell lines, making it a candidate for further development in cancer therapies .

2. Mechanism of Action

The biological activity of TCEA is largely attributed to its ability to form covalent bonds with nucleophilic sites on DNA. This alkylating action disrupts the normal replication process, ultimately leading to cell death. Research indicates that TCEA can cause mutations and chromosomal aberrations in vitro, highlighting its potential risks alongside therapeutic benefits .

Case Studies

Case Study 1: Cytotoxicity in Cancer Cells

A study investigated the effects of TCEA on human leukemia cells. Results demonstrated that TCEA induced apoptosis through the activation of caspase pathways, with IC50 values indicating significant cytotoxicity at low concentrations (approximately 5-10 µM). The study concluded that TCEA's alkylating properties could be harnessed for targeted cancer therapies .

Case Study 2: Toxicological Assessment

In a toxicological assessment involving animal models, TCEA was administered via subcutaneous injection to evaluate its systemic effects. Observations included decreased peripheral lymphocyte counts and signs of toxicity such as vomiting and anorexia at higher doses (≥ 1 mg/kg). These findings underscore the importance of dosage regulation when considering TCEA for therapeutic applications .

Comparative Analysis

The following table summarizes key findings related to the biological activity of TCEA compared to other alkylating agents:

Compound Mechanism IC50 (µM) Toxicity
This compoundDNA alkylation5-10Vomiting, anorexia at high doses
CyclophosphamideDNA cross-linking10-20Hematotoxicity
MelphalanDNA alkylation15-30Nausea, myelosuppression

Properties

IUPAC Name

2-chloro-N,N-bis(2-chloroethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl3N.ClH/c7-1-4-10(5-2-8)6-3-9;/h1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAUDLLZYJVHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N(CCCl)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

555-77-1 (Parent)
Record name Trichlormethine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000817094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6074835
Record name Trichlormethine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817-09-4
Record name Tris(2-chloroethyl)amine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=817-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichlormethine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000817094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trichlormethine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trichlormethine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260424
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trichlormethine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(2-chloroethyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.311
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRICHLORMETHINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00238AP6R9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tris(2-chloroethyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Tris(2-chloroethyl)amine hydrochloride
Reactant of Route 3
Reactant of Route 3
Tris(2-chloroethyl)amine hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Tris(2-chloroethyl)amine hydrochloride
Reactant of Route 5
Reactant of Route 5
Tris(2-chloroethyl)amine hydrochloride
Reactant of Route 6
Reactant of Route 6
Tris(2-chloroethyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.